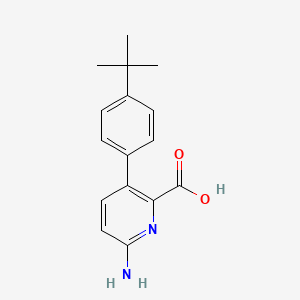

6-Amino-3-(4-t-butylphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXQXFLABGLKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692616 | |

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-25-0 | |

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 3 4 T Butylphenyl Picolinic Acid and Its Analogues

Established Synthetic Routes for Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives often relies on powerful transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization methods, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and effectiveness in creating carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com In the context of picolinate (B1231196) synthesis, it is frequently employed to introduce aryl substituents onto the pyridine (B92270) ring, particularly at the 6-position. The synthesis of certain 4-amino-6-arylpicolinates, which are valuable herbicides, involves the key step of reacting a 6-chloropicolinate "head" with an arylboronic acid "tail". google.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a 6-chloropicolinate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Microwave-assisted Suzuki-Miyaura coupling has proven effective for synthesizing 6-aryl pyridazinones from their 6-chloro precursors, demonstrating the utility of this method on similar nitrogen-containing heterocycles. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields, with various palladium sources and phosphine (B1218219) ligands being employed. nih.govclaremont.edu

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling for Aryl-Heterocycle Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Source of palladium for the catalytic cycle. youtube.comclaremont.edu |

| Ligand | SPhos, RuPhos, dppf | Stabilizes the palladium center and modulates its reactivity. nih.govclaremont.edu |

| Boron Source | Arylboronic acids, Arylboronic pinacol (B44631) esters | Provides the aryl group to be coupled. youtube.comclaremont.edu |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. youtube.com |

| Solvent | Dioxane, Toluene, DMF, Water | Solubilizes reactants and facilitates the reaction. youtube.com |

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. nih.gov Palladium-catalyzed C-H activation, in particular, has been extensively studied for pyridine and its derivatives. nih.govrsc.org This approach avoids the need to pre-functionalize the substrate with a halide or organometallic group, instead activating a carbon-hydrogen bond directly.

For pyridine compounds, C-H activation is often directed to the ortho position due to the coordinating effect of the pyridine nitrogen. nih.govrsc.org In substrates like 2-phenylpyridine, the nitrogen atom directs the palladium catalyst to activate a C-H bond on the phenyl ring. rsc.org For pyridine N-oxides, palladium catalysis can achieve highly selective ortho-alkenylation and direct arylation, providing a route to C-2 substituted products. researchgate.net These methods are highly regioselective and have a broad substrate scope. nih.govrsc.org

The general mechanism often involves a ligand-directed C-H activation to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo functionalization through various pathways, including a Pd(II)/Pd(0) cycle involving reductive elimination or a Pd(II)/Pd(IV) cycle involving oxidation. nih.gov

Precursor Synthesis and Intermediate Derivatization

The assembly of 6-Amino-3-(4-t-butylphenyl)picolinic acid requires the sequential synthesis of key precursors and intermediates. This involves creating a suitably functionalized picolinic acid for coupling, introducing the specific aryl group, and finally installing the amino functionality.

A crucial starting material for the synthesis of the target molecule is a halogenated picolinic acid, which serves as the electrophilic partner in a cross-coupling reaction. A common precursor is a 6-chloropicolinic acid derivative. google.com The synthesis of picolinic acid itself can be achieved through methods like the potassium permanganate (B83412) oxidation of α-picoline. orgsyn.org

The introduction of halogens onto the pyridine ring can be accomplished through various methods. For instance, the synthesis of 4-iodopicolinic acid has been reported starting from picolinic acid, involving treatment with thionyl chloride followed by reaction with hydroiodic acid. umsl.edu The preparation of 4-amino-3,5,6-trichloropicolinic acid (Picloram) demonstrates that multiple halogenations of the picolinic acid scaffold are possible. google.com For the synthesis of the target compound, a precursor such as 6-chloro-3-halopicolinic acid would be an ideal starting point, allowing for sequential cross-coupling reactions.

The introduction of the 4-tert-butylphenyl group at the 3-position of the picolinic acid ring is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This step would involve reacting a di-halogenated picolinic acid ester (e.g., methyl 3-bromo-6-chloropicolinate) with 4-tert-butylphenylboronic acid. The tert-butyl group is a common substituent in organic compounds and the precursor 4-tert-butylphenol (B1678320) can be prepared by the acid-catalyzed alkylation of phenol (B47542) with isobutene. wikipedia.org

The reaction would be carried out using a palladium catalyst and a suitable base. The differing reactivity of the halogens at the C-3 and C-6 positions can allow for selective coupling. For example, a C-Br bond is generally more reactive in oxidative addition than a C-Cl bond, enabling the selective introduction of the 4-tert-butylphenyl group at the 3-position while leaving the chlorine at the 6-position for a subsequent reaction.

Table 2: Illustrative Reaction for Aryl Group Introduction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

The final key step in the synthesis is the introduction of the amino group at the 6-position of the pyridine ring. With an intermediate such as methyl 6-chloro-3-(4-t-butylphenyl)picolinate in hand, the chlorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction.

This transformation can be achieved by heating the 6-chloro intermediate with a source of ammonia (B1221849), such as aqueous or gaseous ammonia, in a suitable solvent like DMSO or in an autoclave under pressure. Alternatively, protected forms of ammonia or nitrogen nucleophiles like hydrazine (B178648) can be used, followed by a subsequent reduction or hydrolysis step. For example, the synthesis of related herbicidal compounds has been achieved by reacting a 6-chlorine atom with hydrazine hydrate, followed by further cyclization reactions. nih.gov The synthesis of 4-aminopicolinic acid has been accomplished by the reduction of a 4-nitropicolinic acid N-oxide precursor, representing another potential strategy where a nitro group is introduced and then reduced to an amine. umsl.edu After the amination, a final hydrolysis of the ester group under acidic or basic conditions would yield the target carboxylic acid, this compound.

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. The interplay of solvents, temperature, pressure, and the catalytic system is crucial in maximizing the yield and purity of the final product.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the Suzuki-Miyaura cross-coupling reaction, a primary method for the synthesis of 3-aryl-6-aminopicolinic acids. The solvent's polarity, proticity, and ability to dissolve both the organic and inorganic reagents significantly influence the reaction rate and outcome. A mixture of an organic solvent and an aqueous base solution is commonly employed.

Research on the synthesis of related biaryl compounds has shown that solvent composition can dramatically affect the reaction yield. For instance, in the Suzuki coupling of substituted pyrimidines, a solvent scan revealed that the presence of water in solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) generally improves the yield. researchgate.net The optimal ratio of the organic solvent to water is often crucial for achieving the highest efficiency.

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction

| Entry | Solvent System (v/v) | Yield (%) |

| 1 | Toluene/H₂O (4:1) | 65 |

| 2 | 1,4-Dioxane/H₂O (1:1) | 85 |

| 3 | 1,4-Dioxane/H₂O (2:1) | 90 |

| 4 | THF/H₂O (1:1) | 78 |

| 5 | Dimethylformamide (DMF) | 70 |

Note: The data presented is illustrative and based on findings for structurally similar aryl-heteroaryl couplings. The optimal solvent system for the synthesis of this compound would require specific experimental validation.

Polar aprotic solvents like DMF can also be effective, although their higher boiling points can necessitate more energy-intensive workups. mdpi.com The selection of the solvent system is therefore a balance between reaction efficiency, product and reagent solubility, and practical considerations for purification and scale-up.

Temperature and Pressure Parameters in Scalable Synthesis

Temperature is a key parameter in controlling the rate of the Suzuki-Miyaura reaction. Generally, elevated temperatures are required to drive the reaction to completion in a reasonable timeframe. For the synthesis of bipyridine derivatives, reaction temperatures can range from ambient to reflux conditions, typically between 80 °C and 110 °C. researchgate.net In some cases, microwave irradiation has been utilized to accelerate the reaction, allowing for shorter reaction times and often improved yields. rsc.org

For scalable synthesis, maintaining a consistent and controlled temperature profile is essential to ensure reproducibility and minimize the formation of byproducts. The use of jacketed reactors with automated temperature control is standard practice in industrial settings.

Pressure is generally not a critical parameter for standard Suzuki-Miyaura reactions conducted at atmospheric pressure. However, in cases where volatile solvents are used at temperatures approaching their boiling points, a sealed reaction vessel may be used to maintain the reaction concentration and prevent solvent loss.

Catalyst Selection and Ligand Design for Enhanced Yields

The heart of the Suzuki-Miyaura reaction is the palladium catalyst and its associated ligand. The choice of both is critical for achieving high yields and turnover numbers. Palladium(0) complexes are the active catalytic species, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂).

The ligand plays a crucial role in stabilizing the palladium center, promoting the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction. For the synthesis of sterically hindered biaryls, which is relevant for the 3-(4-t-butylphenyl) substituent, bulky and electron-rich phosphine ligands are often preferred.

Table 2: Influence of Catalyst and Ligand on the Yield of a Model 3-Arylpyridine Synthesis

| Entry | Palladium Source | Ligand | Base | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | 75 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 92 |

| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | 88 |

| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 95 |

| 5 | PdCl₂(dppf) | - | Na₂CO₃ | 82 |

Note: This table presents a selection of common catalyst systems used for Suzuki-Miyaura reactions of aryl halides with pyridine derivatives. The optimal catalyst-ligand combination is substrate-dependent and requires empirical screening.

Ligands such as SPhos, XPhos, and RuPhos, which are bulky biaryl phosphines, have demonstrated high efficacy in challenging cross-coupling reactions. snnu.edu.cn The choice of base is also interconnected with the catalyst system, with common bases including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Subsequent characterization is then necessary to confirm the structure and purity of the target compound.

Chromatographic Purification Methods

Column chromatography is the most common technique for the purification of this compound and its analogues on a laboratory scale. Given the acidic nature of the carboxylic acid group and the basicity of the amino group, the compound is zwitterionic at certain pH values, which can influence its chromatographic behavior.

Silica (B1680970) Gel Chromatography: This is a standard method where the polarity of the eluent is adjusted to achieve separation. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The acidic nature of the picolinic acid may lead to tailing on the silica gel; this can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity samples required for analytical or biological testing, preparative RP-HPLC is a powerful tool. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. helixchrom.com The separation of picolinic acid isomers has been successfully achieved using mixed-mode columns that combine reversed-phase and ion-exchange properties. helixchrom.com

Spectroscopic Characterization (NMR, HRMS) in Structural Elucidation

Once purified, the structure of this compound is unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons and their chemical environments. For the target molecule, one would expect to see characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), aromatic protons on both the phenyl and pyridine rings, and a broad signal for the amino group protons. The chemical shifts and coupling patterns of the pyridine ring protons are particularly diagnostic for confirming the 3,6-disubstitution pattern.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the tert-butyl carbons, the aromatic carbons of both rings, and the carbonyl carbon of the carboxylic acid, which typically appears in the downfield region (around 165-175 ppm).

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental formula. For this compound (C₁₆H₁₈N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. This provides strong evidence for the compound's identity.

Structure Activity Relationship Sar Studies of 6 Amino 3 4 T Butylphenyl Picolinic Acid Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of picolinic acid derivatives is highly sensitive to the nature and position of various substituents. Modifications can dramatically alter properties such as target binding, uptake, and metabolism, leading to enhanced or diminished activity.

The substituent on the phenyl ring at the 3-position of the picolinic acid core plays a significant role in determining biological activity. While direct SAR studies on the 4-t-butylphenyl variant are specific, broader studies on related 3-aryl and 6-aryl picolinic acids offer valuable transferable insights. For instance, in related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the electronic and steric properties of substituents on the aryl ring are critical.

Research has shown that both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence herbicidal activity. Studies on analogous compounds reveal that substitutions at the 2 and 4 positions of the phenyl ring generally result in higher inhibitory activity compared to substitutions at the 3-position. mdpi.com However, strongly electron-withdrawing groups like nitro (NO₂) or electron-donating groups like hydroxyl (OH) and amino (NH₂) can lead to a decrease in activity. mdpi.com Halogenation, particularly with chlorine (Cl) and fluorine (F), and the introduction of small alkyl chains like methyl (CH₃) on the phenyl ring are common strategies to modulate activity.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Analogous Picolinic Acid Derivatives

| Substituent Group | Position on Phenyl Ring | General Effect on Activity | Reference |

|---|---|---|---|

| Halogens (F, Cl, Br) | 2, 4 | Generally increases activity | mdpi.com |

| Methyl (CH₃) | 2, 4 | Generally increases activity | mdpi.com |

| Methoxy (OCH₃) | 2, 4 | Generally increases activity | mdpi.com |

| Trifluoromethyl (CF₃) | 4 | Can maintain or increase activity | mdpi.com |

| Nitro (NO₂) | Any | Decreases activity | mdpi.com |

| Hydroxyl (OH) | Any | Decreases activity | mdpi.com |

| Amino (NH₂) | Any | Decreases activity | mdpi.com |

The picolinic acid scaffold is a foundational element for activity. Modifications to this core, such as the introduction of halogens, have been a key strategy in the development of new synthetic auxin herbicides. nih.gov For example, the commercial herbicides picloram, clopyralid, and aminopyralid (B1667105) feature chlorine atoms on the pyridine (B92270) ring. mdpi.com

In the development of newer 6-aryl picolinate (B1231196) herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, strategic halogenation of the picolinic acid ring at positions 3 and 5 was critical to their potent herbicidal activity. mdpi.comnih.govnih.gov Introducing a fluorine atom at the 5-position and a chlorine atom at the 3-position of the 4-aminopicolinic acid structure has been shown to yield compounds with superior herbicidal effects compared to older analogs like picloram. mdpi.com

Table 2: Effect of Substitutions on the Picolinic Acid Core

| Position | Substituent | Resulting Compound Class | Impact on Activity | Reference |

|---|---|---|---|---|

| 3, 5, 6 | Chlorine (Cl) | Polychlorinated picolinic acids (e.g., Picloram) | Establishes baseline herbicidal activity | mdpi.commdpi.com |

| 6 | Aryl Group | 6-Aryl-picolinates (e.g., Halauxifen-methyl) | Leads to novel herbicides with excellent activity | nih.gov |

| 3-Cl, 5-F | Chlorine, Fluorine | 3-Chloro-5-fluoro-picolinates | Often results in superior inhibitory effects | mdpi.com |

| 6 | Pyrazolyl | 6-Pyrazolyl-picolinic acids | Potential strategy for discovering novel herbicides | nih.govresearchgate.net |

The amino group at the 4-position is a common feature in many potent picolinic acid-based herbicides. Its presence is often crucial for high activity. While an unsubstituted amino group is preferred in many cases, its derivatization can be explored to modify properties like selectivity and uptake. googleapis.com

Derivatives such as amides, carbamates, ureas, and sulfonamides can be synthesized from the 4-amino group. However, these derivatives are often designed to be pro-herbicides, which break down within the plant to release the active compound with the free amino group. Generally, direct substitution on the amino group with one or two small alkyl substituents is tolerated, but more complex derivatization may diminish the intrinsic activity unless the derivative can be readily metabolized back to the parent amine. googleapis.com

Table 3: Influence of 4-Amino Group Derivatization on Activity

| Derivatization | Example Structure | General Effect on Intrinsic Activity | Note | Reference |

|---|---|---|---|---|

| Unsubstituted | -NH₂ | Preferred for high activity | The active form for many auxin herbicides | googleapis.com |

| Alkylation | -NH(Alkyl), -N(Alkyl)₂ | Generally tolerated with small alkyl groups | Maintains activity | googleapis.com |

| Amide Formation | -NHC(=O)R | Can decrease intrinsic activity | May act as a pro-herbicide | googleapis.com |

| Carbamate Formation | -NHC(=O)OR | Can decrease intrinsic activity | May act as a pro-herbicide | googleapis.com |

Positional Isomerism and its Implications for Activity

Positional isomerism, concerning both the arrangement of substituents on the rings and the placement of the aryl group itself, has profound implications for biological activity. In the context of 3-aryl picolinic acids, moving the aryl group to a different position on the picolinic acid ring would fundamentally alter the molecule's shape and its interaction with the target protein.

More subtly, the substitution pattern on the phenyl ring is a critical determinant of activity. As noted previously, SAR studies on analogous compounds have demonstrated a clear preference for substitution at specific positions. Research on 4-amino-3-chloro-5-fluoro-6-(5-aryl-1-pyrazolyl)-2-picolinic acids found that substituents at the 2- and 4-positions (ortho and para) of the phenyl ring resulted in compounds with superior inhibitory activity compared to those with substituents at the 3-position (meta). mdpi.com This suggests that the spatial arrangement and electronic influence of the substituent relative to the bond connecting the phenyl ring to the rest of the molecule are crucial for optimal binding to the biological target.

Table 4: Impact of Substituent Position on the Phenyl Ring in Analogous Systems

| Substituent Position | Relative Location | Biological Activity | Reference |

|---|---|---|---|

| 2-position | Ortho | High | mdpi.com |

| 3-position | Meta | Lower | mdpi.com |

| 4-position | Para | High | mdpi.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the biological activity of many agrochemicals and pharmaceuticals, as biological targets like enzymes and receptors are chiral. For 6-aryl-substituted picolinic acid derivatives, a key stereochemical feature is axial chirality. oup.com

This phenomenon can arise due to hindered rotation around the single bond connecting the picolinic acid core and the aryl ring at position 3 (or 6 in other analogs). If the substituents in the positions ortho to this bond (on both the pyridine and phenyl rings) are sufficiently bulky, rotation is restricted, leading to stable, non-superimposable atropisomers (enantiomers that can be isolated). These two atropisomers can have different three-dimensional shapes and, consequently, may exhibit different binding affinities for a chiral receptor, resulting in different levels of biological activity. oup.com This is a well-established principle, as seen in the enantioselective toxicity of some amino acid-based herbicides. mdpi.com

Research Data Not Found for 6-Amino-3-(4-t-butylphenyl)picolinic Acid

Following a comprehensive search for scientific literature and research data, no specific information was found regarding the biological activities of the chemical compound This compound . The investigation sought to detail its herbicidal and antimicrobial properties as outlined, but no dedicated studies or documented findings for this particular compound could be retrieved.

The search included targeted queries for the compound's herbicidal activity, its potential mechanism as a synthetic auxin mimic, its effects on plant growth and development, its selectivity for target organisms in agriculture, and plant resistance mechanisms. Similarly, inquiries into its antimicrobial and antibacterial efficacy and spectrum yielded no results for this specific molecule.

While there is extensive research available on the broader class of picolinic acid herbicides and their derivatives, the explicit focus on "this compound" as requested could not be fulfilled due to the absence of specific data in the public domain and scientific databases. Therefore, the requested article on its biological activities cannot be generated at this time.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Both 2D and 3D QSAR methodologies are employed to understand how structural modifications affect the activity of picolinic acid derivatives. 2D QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices and molecular weight. For instance, a study on dipicolinic acid derivatives identified key structural requirements for antioxidant activity, including a low number of double bonds and a higher number of hydrogen bond donors. nih.govresearchgate.net

3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D alignment of molecules to generate contour maps. These maps highlight regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For a series of pyrazole (B372694) derivatives, 3D QSAR models correlated electrostatic and steric fields with their acetylcholinesterase inhibitory activity. researchgate.net For 6-Amino-3-(4-t-butylphenyl)picolinic acid , a 3D QSAR study would likely indicate the importance of the steric bulk of the tert-butyl group and the electrostatic properties of the amino and carboxylic acid groups for its biological activity.

Illustrative 2D QSAR Descriptors for Picolinic Acid Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Topological | Molecular Connectivity Indices | Shape and size of the molecule |

| Electronic | Partial Charges, Dipole Moment | Electrostatic interactions with a target |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and binding interactions |

Drug design can be broadly categorized into ligand-based and structure-based approaches. When the 3D structure of the biological target is unknown, ligand-based methods are employed. These rely on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential features for binding.

Conversely, structure-based drug design is utilized when the 3D structure of the target protein is available. This allows for the use of molecular docking to predict how a ligand will bind to the target's active site. nih.gov For This compound , if a target protein were identified, structure-based design could be used to optimize its interactions and improve its potency.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations provide a more detailed, atomistic view of how a ligand interacts with its receptor over time.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, docking studies on picolinic acid derivatives targeting the EGFR kinase domain have shown how these molecules fit into the active site. nih.gov The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank potential drug candidates. researchgate.net

Illustrative Binding Energy Data for Picolinic Acid Analogs with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Picolinic Acid Analog A | -8.5 | TYR228, LYS345, ASP401 |

| Picolinic Acid Analog B | -9.2 | TYR228, LYS345, ARG380 |

| Picolinic Acid Analog C | -7.8 | LYS345, ASP401, SER377 |

This data is illustrative and based on findings for related picolinic acid derivatives.

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time. An MD simulation of a ligand-protein complex can reveal changes in the protein's conformation and the ligand's binding mode, providing a more accurate assessment of the binding stability.

The 3D conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like This compound , which has a rotatable bond between the phenyl and pyridine (B92270) rings, multiple low-energy conformations may exist. A recent study on picolinic acid derivatives highlighted how small changes in substituents can significantly alter the orientation of a benzyl (B1604629) ring relative to the pyridine ring. nih.govnih.gov

Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space of a molecule. The resulting conformations can then be used in docking studies to determine which conformation is most likely to bind to a target.

ADMET Prediction and In Silico Toxicity Assessment

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. nih.gov In silico models can provide early warnings of potential liabilities, saving time and resources. mdpi.com

Various software and web servers are available to predict a wide range of ADMET properties based on a molecule's structure. These predictions are based on large datasets of experimentally determined properties. nih.gov For instance, properties like human intestinal absorption, blood-brain barrier penetration, and potential for hERG inhibition can be estimated. nih.gov

In silico toxicity assessment uses computational models to predict the potential of a compound to cause various types of toxicity, such as mutagenicity (Ames test), carcinogenicity, and organ toxicity. rsc.org These models are often based on the identification of toxicophores, which are chemical fragments known to be associated with toxicity.

Illustrative In Silico ADMET and Toxicity Predictions for a Picolinic Acid Analog

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

This data is illustrative and based on general in silico prediction models for compounds of similar size and functionality.

Prediction of Potential Off-Target Effects

The prediction of off-target effects involves screening a compound against a panel of known biological targets to identify potential unintended interactions that could lead to adverse effects. This is often done using molecular docking or pharmacophore modeling approaches. There are currently no published studies detailing the predicted off-target effects for This compound . Such a study would typically involve screening the compound against a large database of protein structures to identify potential binding partners.

Electronic Structure Calculations for Reactivity and Interaction Analysis

Electronic structure calculations, often employing Density Functional Theory (DFT), are used to understand the fundamental quantum mechanical properties of a molecule. These calculations can provide insights into a compound's reactivity, stability, and the nature of its interactions with biological targets. Specific electronic structure calculations for This compound have not been reported in the literature.

Commonly calculated parameters and their significance are outlined below. The data in the accompanying table is hypothetical and serves only to illustrate what such a study would entail.

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity for electron acceptance.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap is associated with higher reactivity.

Electrostatic Potential (ESP) Map: A visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Hypothetical Electronic Properties from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - eV | Electron-donating ability |

| LUMO Energy | - eV | Electron-accepting ability |

| HOMO-LUMO Gap | - eV | Chemical reactivity and stability |

| Dipole Moment | - Debye | Molecular polarity |

Without dedicated computational studies, a detailed, data-driven discussion of the molecular properties and potential biological activities of This compound from a computational chemistry perspective is not possible.

Future Research Directions and Potential Applications

Development of Novel Analogues with Enhanced Potency and Selectivity

The quest for more effective and selective herbicides is a primary driver of research in agricultural chemistry. For 6-Amino-3-(4-t-butylphenyl)picolinic acid, future research will likely focus on the synthesis of novel analogues with improved characteristics. The core strategy involves modifying the chemical structure of the parent molecule to enhance its herbicidal efficacy and its selectivity for target weed species, while ensuring safety for crops. nih.govnih.gov

One promising approach is the replacement of specific atoms or functional groups on the picolinic acid ring. For instance, research on other picolinic acid herbicides has shown that introducing a phenyl-substituted pyrazole (B372694) at the 6-position can lead to new molecules with significant herbicidal activity. nih.gov Similarly, the synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has been explored, demonstrating that such modifications can yield compounds with potent herbicidal effects. nih.govresearchgate.net In one study, a synthesized analogue, compound V-8, exhibited superior post-emergence herbicidal activity compared to the established herbicide picloram. nih.govnih.gov

Another avenue of investigation is the creation of derivatives by altering substituents on the phenyl ring. The position and nature of these substituents can significantly influence the compound's biological activity. For example, studies on related compounds have indicated that substituents at the 2 and 4 positions of the phenyl fragment can enhance inhibitory effects, whereas substituents at the 3 position may decrease activity.

The development of these novel analogues is often guided by computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.govnih.gov This technique helps in predicting the biological activity of newly designed molecules, thereby streamlining the discovery process for compounds with enhanced potency. nih.gov Molecular docking studies are also employed to understand the interaction of these new analogues with their target proteins, such as the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov

| Analogue Type | Modification Strategy | Observed Outcome/Potential Benefit | Supporting Evidence |

| Pyrazolyl-picolinic acids | Replacing the chlorine atom at the 6-position with a substituted pyrazolyl ring. | Enhanced herbicidal activity and broader weed control spectrum compared to commercial herbicides like clopyralid. nih.gov | Synthesis and testing of 3-chloro-6-pyrazolyl-2-picolinic acid derivatives showed promising results. nih.gov |

| 6-Aryl-picolinates | Introduction of a phenyl-substituted pyrazolyl group at the 6-position of florpyrauxifen. | Potential for creating novel synthetic auxin herbicides with high efficacy. | Design and synthesis of 41 novel 4-amino-2-chloro-5-fluoro-6-pyrazolyl-2-picolinic acid compounds. |

| Substituted Phenyl Analogues | Altering the position and chemical nature of substituents on the phenyl ring. | Modulation of inhibitory activity, with certain positions enhancing efficacy. | Structure-activity relationship studies on related picolinic acid derivatives. |

Exploration of Synergistic Effects with Other Active Agents

The combination of herbicides with different modes of action is a well-established strategy to enhance weed control, manage herbicide resistance, and broaden the spectrum of activity. Future research on this compound will likely involve extensive investigation into its synergistic effects when combined with other active agents.

As a synthetic auxin herbicide, it disrupts several growth processes in susceptible plants by affecting cell wall plasticity, nucleic acid metabolism, and protein synthesis. ucanr.edu Combining it with herbicides that have a different mechanism of action could lead to a more comprehensive and effective weed management solution. For instance, auxin transport inhibitors, such as diflufenzopyr, can enhance the activity of auxinic herbicides by preventing their efflux from plant cells, thereby increasing their concentration at the site of action. ucanr.edu

Furthermore, the combination of synthetic auxins with other herbicide classes, such as acetolactate synthase (ALS) inhibitors, has been explored. google.com A synergistic effect is often observed in these combinations, leading to improved control of a wider range of weed species. The development of pre-mixed formulations or tank-mix recommendations based on these synergistic interactions would be a key outcome of this research.

Potential synergistic partners for this compound could include:

Glyphosate: To provide broad-spectrum, non-selective weed control.

ALS inhibitors (e.g., sulfonylureas, imidazolinones): To manage a wider range of broadleaf and grass weeds and to combat resistance. google.com

Photosystem II inhibitors (e.g., atrazine): To provide an additional mode of action against broadleaf weeds.

PPO inhibitors (e.g., flumioxazin): For rapid burndown activity.

Research in this area would involve greenhouse and field trials to determine the optimal ratios and application timings for these combinations to maximize synergy and minimize any potential for antagonism.

Advanced Delivery Systems for Targeted Applications

To improve the efficiency and reduce the environmental impact of herbicides like this compound, the development of advanced delivery systems is crucial. These systems aim to deliver the active ingredient directly to the target site in a controlled and sustained manner, thereby minimizing off-target effects and reducing the total amount of herbicide applied. azonano.cominstitutoidv.orgresearchgate.net

Nanotechnology offers a promising platform for creating these advanced delivery systems. frontiersin.orgmdpi.com Nano-delivery systems, such as polymeric nanoparticles and nanocapsules, can encapsulate the herbicide and control its release kinetics. azonano.cominstitutoidv.orgresearchgate.net This controlled release can be triggered by specific environmental stimuli like pH, temperature, or light, ensuring that the herbicide is released when and where it is most needed. azonano.com

Biodegradable polymers are particularly attractive for these applications as they break down into harmless substances in the environment, further reducing the ecological footprint. azonano.com The use of such carriers can protect the herbicide from premature degradation by UV radiation and microbial activity, thus prolonging its efficacy. mdpi.com

Key advanced delivery systems being explored for herbicides include:

Nanoemulsions: These can improve the solubility and foliar uptake of herbicides.

Nanocapsules: These have a core-shell structure where the herbicide is enclosed, allowing for controlled release. mdpi.com

Nanospheres: These are solid matrix systems where the herbicide is uniformly dispersed.

Light-responsive polymeric nanoparticles: These systems can release the herbicide in response to specific light wavelengths, offering a high degree of spatial and temporal control. azonano.com

The development of these targeted delivery systems will require interdisciplinary research, combining expertise in chemistry, materials science, and plant biology to design and evaluate the efficacy and safety of these novel formulations. researchgate.net

| Delivery System | Description | Potential Advantages |

| Polymeric Nanoparticles | Herbicide encapsulated within biodegradable polymer nanoparticles. | Controlled and sustained release, protection from degradation, reduced environmental impact. azonano.comresearchgate.net |

| Light-Responsive Nanoparticles | Release of herbicide is triggered by specific wavelengths of light. | Spatially and temporally precise application, minimizing off-target exposure. azonano.com |

| Nanoemulsions | Fine dispersion of herbicide in a liquid, stabilized by surfactants. | Enhanced solubility, improved foliar adhesion and penetration. |

| Nanocapsules | Core-shell structure with the herbicide in the core, surrounded by a polymer shell. | Controlled release rate, protection of the active ingredient. mdpi.com |

Q & A

Q. What are the optimal synthetic pathways for 6-Amino-3-(4-t-butylphenyl)picolinic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated picolinic acid derivatives and aryl boronic acids. For example, substituting at the picolinic acid's 3-position with 4-t-butylphenyl groups requires precise control of catalyst systems (e.g., PdCl₂(PPh₃)₂/PCy₃) and base conditions (e.g., K₂CO₃ in DMF) . To optimize yields, use fractional factorial design (FFD) to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Statistical analysis of variance (ANOVA) can identify critical parameters .

Q. Example Reaction Conditions :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Catalyst Loading | 1–5 mol% Pd | 3 mol% |

| Solvent | DMF, THF, Toluene | DMF |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. The t-butyl group’s singlet at ~1.3 ppm () and picolinic acid’s carbonyl resonance at ~170 ppm () are diagnostic .

- Infrared (IR) Spectroscopy : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₈N₂O₂: 270.1368 g/mol).

Q. How can researchers assess the purity of this compound for downstream applications?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Purity >98% is acceptable for most studies.

- Melting Point Analysis : Compare observed melting points with literature values (e.g., similar picolinic acid derivatives melt at 220–225°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism of this compound in catalytic systems?

- Methodological Answer :

- Perform quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and intermediates in cross-coupling reactions. Compare computed activation energies with experimental kinetic data .

- Use electrostatic potential maps to predict regioselectivity in electrophilic substitution reactions.

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction conditions?

- Methodological Answer :

- Apply a Box-Behnken design to evaluate three variables (e.g., temperature, catalyst loading, solvent ratio) with fewer experiments. Response surface methodology (RSM) identifies non-linear interactions between variables .

- Example Design Matrix :

| Run | Temp (°C) | Catalyst (mol%) | Solvent Ratio (DMF:H₂O) | Yield (%) |

|---|---|---|---|---|

| 1 | 90 | 2 | 3:1 | 65 |

| 2 | 110 | 2 | 1:1 | 78 |

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Example Docking Results :

| Target Protein | Binding Energy (kcal/mol) | Predicted Binding Site |

|---|---|---|

| COX-2 | -8.2 | Active site cavity |

Q. How should researchers address contradictions in reported catalytic activities of this compound?

- Methodological Answer :

- Conduct meta-analysis of published data to identify confounding variables (e.g., solvent polarity, counterion effects). Reproduce key experiments under standardized conditions .

- Contradiction Resolution Workflow :

Systematically vary one parameter (e.g., solvent) while holding others constant.

Use ANOVA to determine if differences are statistically significant (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.